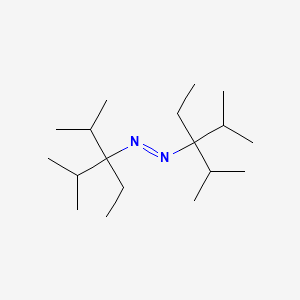
(E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene is an organic compound belonging to the class of diazenes, characterized by the presence of a nitrogen-nitrogen double bond. This compound is notable for its unique structural features, which include two 3-ethyl-2,4-dimethylpentan-3-yl groups attached to the diazene moiety. The (E)-configuration indicates that the substituents on the nitrogen atoms are on opposite sides of the double bond, contributing to the compound’s distinct chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene typically involves the following steps:
Formation of the Diazonium Salt: The starting material, 3-ethyl-2,4-dimethylpentan-3-amine, is diazotized using sodium nitrite and hydrochloric acid to form the corresponding diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another molecule of 3-ethyl-2,4-dimethylpentan-3-amine under basic conditions to form the diazene compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient and scalable production. The reaction conditions are optimized to maintain high yields and purity, often involving temperature control, solvent selection, and purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: (E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the diazene bond can yield the corresponding amines.
Substitution: The compound can participate in substitution reactions, where one of the alkyl groups is replaced by another substituent.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro compounds.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted diazenes with different alkyl or acyl groups.
科学的研究の応用
(E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and dyes.
作用機序
The mechanism of action of (E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene involves its interaction with molecular targets such as enzymes or receptors. The compound’s diazene moiety can undergo redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, contributing to the compound’s biological effects.
類似化合物との比較
(E)-Bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene can be compared with other diazene compounds, such as:
Azobenzene: A well-known diazene with two phenyl groups, used in molecular switches and photoresponsive materials.
Dimethylazene: A simpler diazene with two methyl groups, used in organic synthesis.
Uniqueness: The unique structural features of this compound, such as the presence of bulky alkyl groups and the (E)-configuration, contribute to its distinct chemical and physical properties. These features can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
特性
CAS番号 |
53733-08-7 |
|---|---|
分子式 |
C18H38N2 |
分子量 |
282.5 g/mol |
IUPAC名 |
bis(3-ethyl-2,4-dimethylpentan-3-yl)diazene |
InChI |
InChI=1S/C18H38N2/c1-11-17(13(3)4,14(5)6)19-20-18(12-2,15(7)8)16(9)10/h13-16H,11-12H2,1-10H3 |
InChIキー |
GLRHYELRIKMXHO-UHFFFAOYSA-N |
正規SMILES |
CCC(C(C)C)(C(C)C)N=NC(CC)(C(C)C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


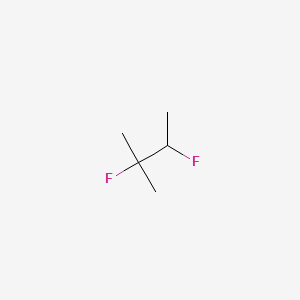
![4-{[3-(Propan-2-yl)-1,3-oxazolidin-5-yl]methoxy}phenol](/img/structure/B14650589.png)
![2,2',2''-[Benzene-1,2,3-triyltris(oxy)]triacetic acid](/img/structure/B14650590.png)
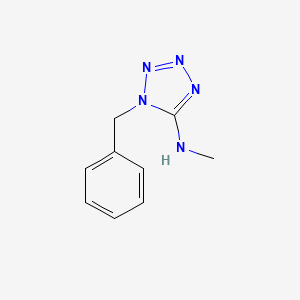

![(NZ)-N-[(2Z)-2-[(2-chlorophenyl)methylidene]cyclohexylidene]hydroxylamine](/img/structure/B14650610.png)
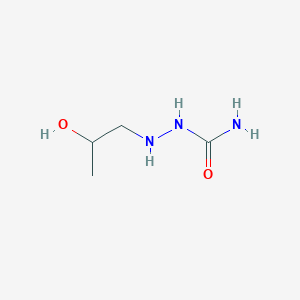
![7,7-Dimethyl-3a,4,6,7,8,9,9a,9b-octahydro-6,8-methanonaphtho[1,2-c]furan-1,3-dione](/img/structure/B14650628.png)

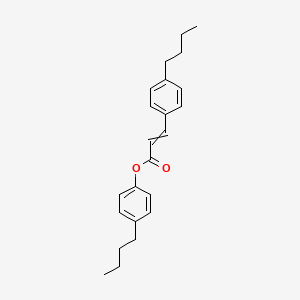
![Propanedinitrile, [[(6-methyl-2-pyridinyl)amino]methylene]-](/img/structure/B14650638.png)
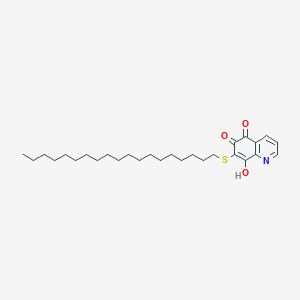
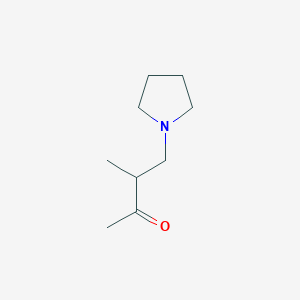
![2,4-Diazabicyclo[4.2.0]octa-1,3,5,7-tetraene](/img/structure/B14650658.png)
